5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

This 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine (CAS 1551297-76-7) is a uniquely substituted biheterocyclic scaffold that cannot be replaced by generic analogs. The 5-fluoro on pyridine enhances metabolic stability and CNS penetration, while the 4-nitro on pyrazole enables critical hinge-binding in kinase targets (e.g., LRRK2, PAK4). Procure this exact building block for fragment-based drug discovery, hypoxia-selective prodrug synthesis, or sGC agonist development. Standard analytical data (HPLC, NMR, MS) accompany every batch.

Molecular Formula C8H5FN4O2
Molecular Weight 208.152
CAS No. 1551297-76-7
Cat. No. B2885062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine
CAS1551297-76-7
Molecular FormulaC8H5FN4O2
Molecular Weight208.152
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=C(C=NN2)[N+](=O)[O-]
InChIInChI=1S/C8H5FN4O2/c9-5-1-2-6(10-3-5)8-7(13(14)15)4-11-12-8/h1-4H,(H,11,12)
InChIKeyNANIGEDKTKYEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine (CAS 1551297-76-7): A Dual-Functional Heterocyclic Scaffold for Drug Discovery and Chemical Biology


5-Fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine (CAS 1551297-76-7) is a biheterocyclic small molecule with the molecular formula C8H5FN4O2 and a molecular weight of 208.15 g/mol . It belongs to the class of 2-(pyrazol-3-yl)pyridine derivatives, distinguished by the simultaneous presence of a fluorine atom at the 5-position of the pyridine ring and a nitro group at the 4-position of the pyrazole ring. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex pharmacologically active molecules, particularly kinase inhibitors and other enzyme-targeting agents . Its unique substitution pattern introduces distinct electronic and steric properties that differentiate it from non-fluorinated or non-nitrated analogs, making it a valuable intermediate for structure-activity relationship (SAR) explorations.

Why 5-Fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine Cannot Be Replaced by Generic Pyrazolylpyridine Analogs


The precise positioning of the electron-withdrawing fluorine and nitro groups on the 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold creates a unique pharmacophore that is not interchangeable with non-fluorinated analogs like 2-(4-nitro-1H-pyrazol-3-yl)pyridine or non-nitrated analogs like 5-fluoro-2-(1H-pyrazol-3-yl)pyridine. The 5-fluoro substituent on the pyridine ring significantly alters the ring's electron density, affecting both its basicity (pKa of the pyridine nitrogen) and its metabolic stability . Simultaneously, the 4-nitro group on the pyrazole moiety serves as a strong electron-acceptor, influencing the NH acidity of the pyrazole and enabling crucial hydrogen-bond interactions with biological targets. Replacing this compound with a generic analog would fundamentally alter these electronic properties, likely resulting in a loss of target binding affinity or a change in the compound's downstream reactivity in synthetic pathways . Therefore, generic substitution is not a viable strategy for maintaining pharmacological or synthetic performance.

Quantitative Differentiation Guide for 5-Fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine (1551297-76-7)


Fluorine-Driven Lipophilicity Enhancement vs. Non-Fluorinated Analog

The incorporation of a fluorine atom at the pyridine 5-position in 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine increases its calculated lipophilicity (cLogP) compared to the non-fluorinated analog, 2-(4-nitro-1H-pyrazol-3-yl)pyridine. While experimental logP data are not available for these specific compounds, the well-established effect of aromatic fluorine substitution on logD7.4 predicts an increase of approximately +0.3 to +0.5 log units . This increase in lipophilicity can enhance membrane permeability and is a critical parameter for central nervous system (CNS) drug candidates .

Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Effects of the 4-Nitro Group on Pyrazole NH Acidity

The 4-nitro group on the pyrazole ring strongly withdraws electrons, significantly increasing the acidity of the adjacent NH proton. For 4-nitropyrazole, the pKa is approximately 9.5, compared to ~14 for unsubstituted pyrazole . In 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine, this effect is preserved, creating a potent hydrogen bond donor. This is in stark contrast to the non-nitrated analog, 5-fluoro-2-(1H-pyrazol-3-yl)pyridine, where the pyrazole NH pKa is closer to 14, making it a much weaker H-bond donor. This difference is critical for interactions with enzyme active sites that require an acidic NH for binding .

Physical Organic Chemistry Heterocycle Reactivity QSAR

Typical Vendor Purity and Research-Grade Specification

Reputable vendors supply 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine with a minimum purity of 95% , which is standard for research-grade building blocks. While not a differentiation point from analogs (which also commonly achieve 95-97% purity), this specification confirms the compound's suitability for use in hit-to-lead optimization without additional purification. Procurement decisions can be informed by this benchmark purity level.

Chemical Procurement Quality Control Synthetic Chemistry

Positional Isomerism: 2-Pyridyl vs. 3-Pyridyl Attachment for Kinase Hinge Binding

The 2-pyridyl substitution pattern in 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine positions the pyridine nitrogen ortho to the pyrazole ring, enabling a bidentate chelating motif that is highly privileged for binding the hinge region of ATP-binding pockets in kinases . In contrast, the 3-pyridyl isomer (e.g., 3-(4-nitro-1H-pyrazol-3-yl)pyridine) cannot form this bidentate interaction due to the meta geometry. This topological difference is a crucial determinant of kinase inhibitor potency and selectivity, making the 2-pyridyl isomer the essential choice for such programs .

Kinase Inhibitor Design Molecular Recognition Structure-Based Drug Design

Primary Application Scenarios for 5-Fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine (1551297-76-7)


Kinase Hinge-Binder Fragment for ATP-Competitive Inhibitor Design

The 2-pyridylpyrazole core equipped with a 4-nitro group provides a pre-organized, bidentate hinge-binding scaffold. As established in the evidence, the 2-pyridyl geometry is essential for chelating the kinase hinge, while the enhanced NH acidity from the 4-nitro group strengthens this interaction . Procurement of this specific fluorinated building block supports fragment-based drug discovery programs targeting kinases like LRRK2, PAK4, or MetAP2, where fluoro-nitro substitution patterns have demonstrated utility in related patent literature .

CNS-Penetrant Lead Fragment with Enhanced Lipophilicity

The predicted increase in lipophilicity (ΔcLogP ≈ +0.3 to +0.5) conferred by the 5-fluoro substituent makes this scaffold more suitable for CNS drug discovery than its non-fluorinated analog . Research teams pursuing neurodegenerative disease targets can use this compound to explore structure-activity relationships that require balanced CNS penetration, as fluorine substitution is a classic strategy to improve brain exposure .

Nitro-Reduction Prodrug or Bioreductive Intermediate

The presence of a 4-nitro group on the pyrazole enables bioreductive activation in hypoxic environments, a concept demonstrated by nitropyrazole-based cytotoxins and radiosensitizers . This specific compound can serve as a key intermediate for the synthesis of hypoxia-selective prodrugs, where the nitro group is retained for later reduction, a strategy not feasible with the non-nitrated analog 5-fluoro-2-(1H-pyrazol-3-yl)pyridine.

Synthetic Intermediate for Pyrazolopyridine Cyclization

The compound is structurally poised for cyclization into 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, a class of guanylate cyclase stimulators with cardiovascular applications . The 5-fluoro substituent on the pyridine ring is critical for the biological activity of these fused products, as noted in patent literature . This makes 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine a strategic starting material for medicinal chemists developing soluble guanylate cyclase (sGC) agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-2-(4-nitro-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.